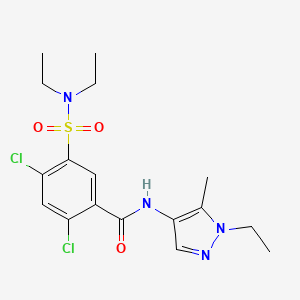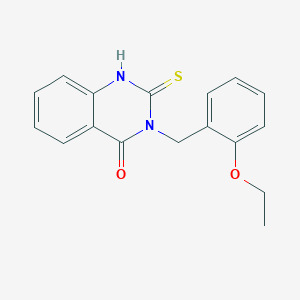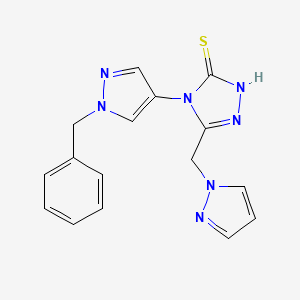
2,4-dichloro-5-(diethylsulfamoyl)-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core substituted with various functional groups
Preparation Methods
The synthesis of 2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)BENZAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the Benzamide Core: This involves the reaction of 2,4-dichlorobenzoic acid with appropriate amines under acidic or basic conditions to form the benzamide core.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Final Coupling: The final step involves coupling the diethylamino group to the sulfonylated benzamide under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the amide bond, resulting in the formation of carboxylic acids and amines.
Scientific Research Applications
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)BENZAMIDE can be compared with similar compounds such as:
2,4-Dichloro-5-methylbenzenesulfonamide: This compound shares the benzene sulfonamide core but lacks the pyrazole and diethylamino groups, resulting in different chemical and biological properties.
2,4-Disubstituted Thiazoles: These compounds have a thiazole ring instead of a pyrazole ring and exhibit different reactivity and biological activities.
Indole Derivatives: Indole derivatives have a different heterocyclic core but may share some biological activities due to their aromatic nature.
The uniqueness of 2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H22Cl2N4O3S |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2,4-dichloro-5-(diethylsulfamoyl)-N-(1-ethyl-5-methylpyrazol-4-yl)benzamide |
InChI |
InChI=1S/C17H22Cl2N4O3S/c1-5-22(6-2)27(25,26)16-8-12(13(18)9-14(16)19)17(24)21-15-10-20-23(7-3)11(15)4/h8-10H,5-7H2,1-4H3,(H,21,24) |
InChI Key |
IBYBXCDGBITIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(CC)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethoxyphenyl)-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B10945192.png)

![N'-[(bicyclo[2.2.1]hept-2-ylacetyl)oxy]-5-chloro-2-methoxybenzenecarboximidamide](/img/structure/B10945219.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B10945221.png)
![3-[(2,3-Dichlorophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide](/img/structure/B10945228.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-[(4-propoxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10945234.png)
![methyl 2-{[({(4E)-1-(2-methylpropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10945238.png)
![2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole](/img/structure/B10945251.png)
![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-4-chlorobenzenesulfonamide](/img/structure/B10945254.png)
![N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10945257.png)
![1-Methyl-N~3~-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10945259.png)
![3-Bromo-2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10945266.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10945272.png)
